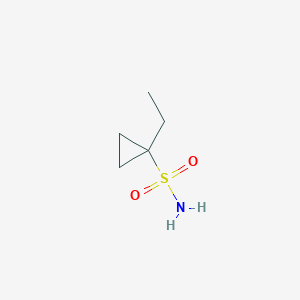

1-Ethylcyclopropane-1-sulfonamide

Overview

Description

1-Ethylcyclopropane-1-sulfonamide is a chemical compound that is part of a broader class of sulfonamides, which are known for their various applications in medicinal chemistry and as building blocks in organic synthesis. The compound features a sulfonamide group attached to a cyclopropane ring, which is further substituted with an ethyl group. This structure is of interest due to its potential utility in the synthesis of more complex molecules, including pharmaceuticals.

Synthesis Analysis

The synthesis of related cyclopropane-derived sulfonamides has been demonstrated in several studies. For instance, a concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide was achieved with high enantiomeric excess, indicating the potential for creating chiral centers in such compounds . Additionally, the use of gold(I) catalysis has been employed for the intramolecular hydroamination and ring-opening of sulfonamide-substituted cyclopropylcarbinols, leading to the formation of isoxazolidine derivatives . Furthermore, AlCl3-promoted formal [2 + 3]-cycloaddition has been used to construct highly stereoselective indane derivatives from 1,1-cyclopropane diesters and N-benzylic sulfonamides .

Molecular Structure Analysis

The molecular structure of sulfonamide-substituted cyclopropanes can be complex, with the potential for stereocenters and regioselectivity in their formation. For example, the synthesis of sulfone-substituted cyclopropanes has been achieved with stereoselective control, and the structure of these products has been elucidated using X-ray crystallography . This highlights the importance of understanding the three-dimensional arrangement of atoms within these molecules, which can significantly influence their chemical reactivity and biological activity.

Chemical Reactions Analysis

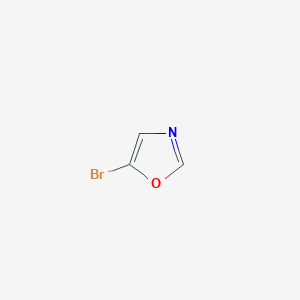

Cyclopropane rings in sulfonamides can undergo various chemical reactions. The gold(I)-catalyzed intramolecular hydroamination and ring-opening mentioned earlier is an example of how these rings can be cleaved to form new structures. Additionally, the formal [2 + 3]-cycloaddition reaction and the [2 + 1] cycloaddition reactions demonstrate the versatility of cyclopropane rings in participating in cycloaddition reactions, which are fundamental in constructing complex cyclic structures.

Physical and Chemical Properties Analysis

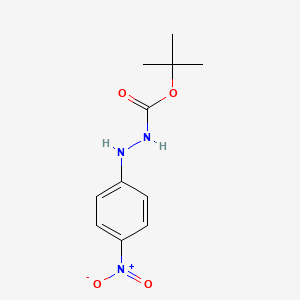

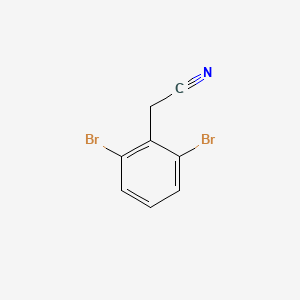

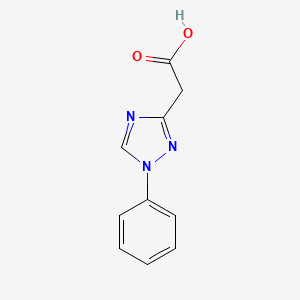

The physical and chemical properties of 1-ethylcyclopropane-1-sulfonamide and related compounds are influenced by their molecular structure. The presence of the sulfonamide group can affect the solubility, acidity, and overall reactivity of the molecule. For instance, the synthesis of substituted 1,1-dicyanocyclopropanes from sulfonium salts indicates that the cyclopropane ring can be a reactive site for nucleophilic addition . The reactivity of the precursor hydrazone towards various reagents to give heterocyclic compounds containing a sulfonamido moiety also suggests a wide range of chemical behaviors . These properties are crucial for the application of these compounds in medicinal chemistry and other fields.

Scientific Research Applications

Chemical Synthesis and Applications

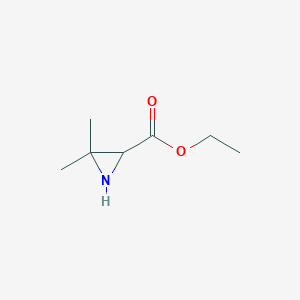

1-Ethylcyclopropane-1-sulfonamide serves as a crucial building block in the synthesis of potent Hepatitis C virus (HCV) NS3 protease inhibitors. The meticulous development of concise and efficient synthesis routes for this compound and its derivatives, such as the 1-amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide and ethyl ester, is critical. These substances, prepared with high enantiomeric purity, are instrumental in advancing medicinal chemistry, particularly in the context of HCV treatment (Lou et al., 2013).

Advancements in Material Science

The synthesis of novel sulfonamides, including derivatives of 1-Ethylcyclopropane-1-sulfonamide, has broad implications in material science. These compounds, characterized by advanced techniques such as FTIR, ESI-MS, and X-ray crystallography, exhibit unique structural and spectral properties. Their potential in material science is underscored by their stable crystal structures and intriguing hydrogen bonding patterns, which might be applicable in various technological advancements (Danish et al., 2021).

Organic Chemistry and Catalysis

The compound and its related chemical structures play a pivotal role in organic synthesis and catalysis. For instance, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, closely related to 1-Ethylcyclopropane-1-sulfonamide, undergo selective C-C bond activation under rhodium catalysis. This process yields significant organic structural units like benzo[c]azepine/oxepines and conjugated dienes, which are essential in synthetic organic chemistry and have potential applications in drug development and materials science (Chen et al., 2016).

Fluorescence Sensing and Bioimaging

Water-soluble sulfonato-Salen-type ligands, derived from compounds including 1-Ethylcyclopropane-1-sulfonamide, exhibit notable UV/Vis-absorption and fluorescence properties. Their ability to act as selective and sensitive turn-off fluorescence sensors for Cu(2+) in water and living cells underscores their significance in environmental monitoring and biological research. This attribute paves the way for their application in detecting heavy metals in water bodies and for fluorescence imaging in living cells, contributing to advancements in environmental science and biomedical imaging (Zhou et al., 2012).

Future Directions

properties

IUPAC Name |

1-ethylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXMJRIZSBCDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylcyclopropane-1-sulfonamide | |

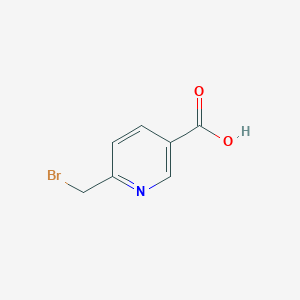

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.